molecular formula C5H3ClN4 B3186611 3-Chloro-1H-pyrazolo[3,4-b]pyrazine CAS No. 1260773-79-2

3-Chloro-1H-pyrazolo[3,4-b]pyrazine

Cat. No. B3186611
CAS RN: 1260773-79-2
M. Wt: 154.56
InChI Key: OCWNQLJILNBOCD-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[3,4-b]pyrazine is a chemical compound that belongs to the class of pyrazolopyrazines . Pyrazolopyrazines are nitrogen-containing heterocycles that are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to this compound, has been reported . The synthesis involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolopyrazine core . Pyrazolopyrazines are bicyclic compounds containing a pyrazole ring fused to a pyrazine ring .

Mechanism of Action

Target of Action

3-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that has been found to interact with several targets. One of the primary targets of this compound is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it has been found to inhibit TRKA . This inhibition disrupts the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The inhibition of TRKs by this compound affects several biochemical pathways. These include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . The disruption of these pathways can lead to a decrease in cell proliferation and differentiation, thereby potentially slowing the progression of cancer .

Pharmacokinetics

It is known that the compound has good plasma stability . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The inhibition of TRKs by this compound can lead to a decrease in cell proliferation and differentiation . This can potentially slow the progression of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Chloro-1H-pyrazolo[3,4-b]pyrazine in lab experiments is its diverse range of biological activities. This makes it a useful tool for studying various biological systems and processes. However, one limitation is that the compound can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 3-Chloro-1H-pyrazolo[3,4-b]pyrazine. These include:
1. Further investigation of the compound's mechanism of action and molecular targets.
2. Development of new derivatives and analogs with improved biological activity and pharmacokinetic properties.
3. Exploration of the compound's potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
4. Investigation of the compound's potential as a tool for studying various biological processes and systems.
Conclusion
In conclusion, this compound is a promising compound with diverse biological activities that make it a useful tool for scientific research. While there are still many unanswered questions regarding its mechanism of action and potential applications, ongoing research in this area holds great promise for the development of new drugs and therapies.

Scientific Research Applications

3-Chloro-1H-pyrazolo[3,4-b]pyrazine has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

3-chloro-2H-pyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWNQLJILNBOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743683
Record name 3-Chloro-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260773-79-2
Record name 3-Chloro-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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